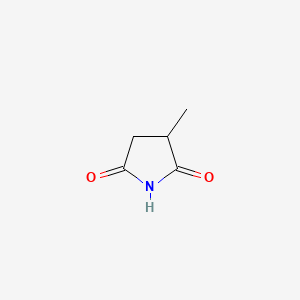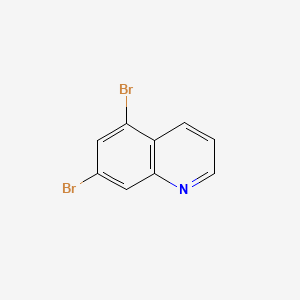
5,7-Dibromoquinoline
Descripción general
Descripción
5,7-Dibromoquinoline, also known as 5,7-dibromo-1,4-benzodioxin, is a heterocyclic aromatic compound with the chemical formula C9H5Br2O2. It is a colorless solid that is insoluble in water but soluble in organic solvents. This compound is of interest to scientists due to its wide range of applications in organic synthesis, materials science, and medicine. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers and as a catalyst in organic reactions. In addition, it has been studied for its potential therapeutic applications, including as an anti-inflammatory, anticonvulsant, and antidepressant.
Aplicaciones Científicas De Investigación
Anticancer Agent Development : A study by Elghazawy et al. (2017) synthesized 5,7-dibromoquinoline-based derivatives as potential anticancer agents. These compounds showed significant in vitro antiproliferative activity against human breast cancer cell lines. Further, nanoformulations of these compounds enhanced their cytotoxic efficacy, demonstrating their potential as effective drug delivery systems in cancer therapy.
Fluorescent pH-Probes : Research by Kappaun et al. (2006) investigated derivatives of this compound as fluorescent pH-probes in nonaqueous solutions. These compounds, including 8-benzyloxy-5,7-dibromoquinoline, showed potential for use in pH sensing applications due to their significant photoluminescence properties.
Suzuki Couplings in Chemical Synthesis : A study by Piala et al. (2011) explored the regioselectivity of Suzuki couplings of dibromoquinolines. They achieved useful levels of selectivity for this compound, demonstrating its applicability in complex chemical synthesis processes.
Vibrational Spectroscopic Studies : Research by Lakshmi et al. (2011) conducted comparative vibrational spectroscopic studies of 5,7-dibromo-8-hydroxyquinoline. They used Density Functional Theory calculations to investigate the effects of bromine substituents on vibrational frequencies, contributing to the understanding of molecular stability and reactivity.
Antimicrobial Evaluation : A study by Faty et al. (2015) synthesized new spiroisoquinoline derivatives using this compound. These compounds exhibited moderate antimicrobial activities, highlighting their potential in developing new antimicrobial agents.
Gas Chromatography-Mass Spectrometry Studies : Research by Kim et al. (2016) used gas chromatography-mass spectrometry to study derivatives of this compound. Their findings contribute to the understanding of the chemical behavior of such compounds under specific analytical conditions.
Mecanismo De Acción
Target of Action
5,7-Dibromoquinoline is a potent anticancer agent that primarily targets cancer cell lines such as rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) . It also exhibits antifungal activity against species of Candida, Cryptococcus, and Aspergillus .
Biochemical Pathways
Studies suggest that it may disrupt metal ion homeostasis . This disruption could potentially affect various cellular processes, leading to the observed antiproliferative and cytotoxic effects .
Pharmacokinetics
Its potent antifungal and anticancer activities suggest that it may have favorable bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of cell proliferation, induction of cytotoxic effects, and potential disruption of metal ion homeostasis . These effects contribute to its antifungal and anticancer activities .
Action Environment
Like many other compounds, its activity could potentially be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Propiedades
IUPAC Name |
5,7-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTOCZMQXCNIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020417 | |
| Record name | 5,7-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34522-69-5 | |
| Record name | Dibromoquinoline, 5,7- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIBROMOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4F7P3CE6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 5,7-dibromoquinoline derivatives in medicinal chemistry?
A1: Research suggests that this compound derivatives show promise as potential cancer theranostics. For example, benzothiazolyl quinoline-based fluorescent scaffolds synthesized from this compound precursors exhibited cytotoxicity against various cancer cell lines, with some demonstrating greater potency than cisplatin. [] Furthermore, some derivatives displayed significant cellular uptake and high selectivity towards cancer cells compared to normal fibroblast cells, indicating their potential as both therapeutic and diagnostic agents. []
Q2: How does the structure of this compound derivatives influence their fluorescence properties?
A2: Studies on 8-benzyloxyquinolines have revealed that the presence of bromine atoms in the 5 and 7 positions can significantly impact fluorescence. While 5,7-diphenyl and 5,7-bis(biphenyl-4-yl) derivatives exhibited promising photoluminescence quantum yields, the 5,7-dibromo derivative showed negligible emission and was practically non-protonable under experimental conditions. [] This suggests that the electron-withdrawing nature of the bromine atoms can quench fluorescence, and modifications to the core structure are necessary to enhance these properties.
Q3: Can this compound be used as a starting material for the synthesis of more complex organoboron complexes? What are their potential applications?
A3: Yes, this compound can serve as a versatile precursor for synthesizing organoboron complexes with extended conjugated systems. Through Suzuki-type cross-coupling reactions, the bromine atoms can be replaced with various substituents like phenyl, biphenyl, and 9,9′-dihexylfluorenyl groups. [] Subsequent deprotection and reaction with boron triphenyl yield luminescent organoboron quinolinolates. These complexes, characterized by techniques like NMR, IR spectroscopy, and cyclic voltammetry, exhibit unique electronic and electroluminescent properties, making them potentially useful in materials science and optoelectronic applications. []
Q4: Are there any known limitations or challenges associated with using this compound and its derivatives?
A4: One known limitation observed with this compound derivatives is their susceptibility to decomposition during gas chromatography-mass spectrometry analysis. Studies have shown that both 8-allyloxy-5,7-dibromoquinoline and 5,7-dibromo-8-methallyloxyquinoline degrade under these conditions, forming 7-allyl-5-bromo-8-hydroxyquinoline and 5-bromo-7-methallyl-8-hydroxyquinoline, respectively. [] This highlights the potential for thermal instability in these compounds and underscores the need for careful consideration of analytical techniques and reaction conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


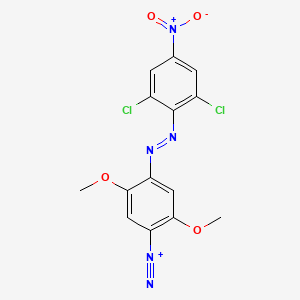
![Propanedinitrile, [[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]methylene]-](/img/structure/B1595533.png)

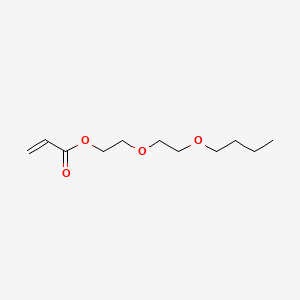
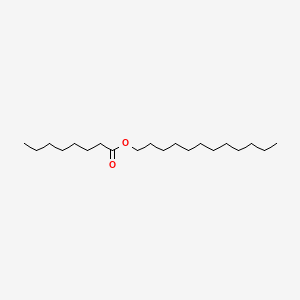


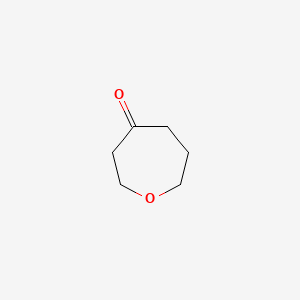
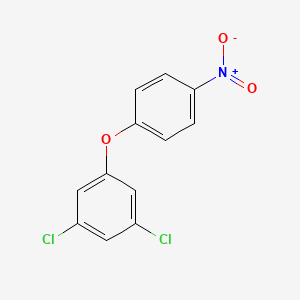
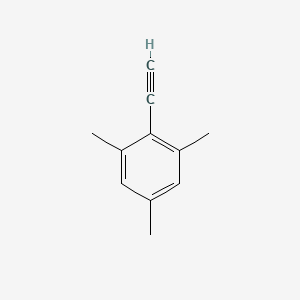

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)

